

Application Notes and Protocols: N-(2-Cyanoethyl)-N-ethylaniline in Pigment Manufacturing

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Compound of Interest

Compound Name: *N*-(2-Cyanoethyl)-*N*-ethylaniline

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These application notes provide a comprehensive overview of the use of **N-(2-Cyanoethyl)-N-ethylaniline** as a key intermediate in the manufacturing of azo pigments, with a specific focus on the synthesis of Disperse Orange 37. The protocols outlined below are based on established principles of azo coupling reactions and information from relevant patents.

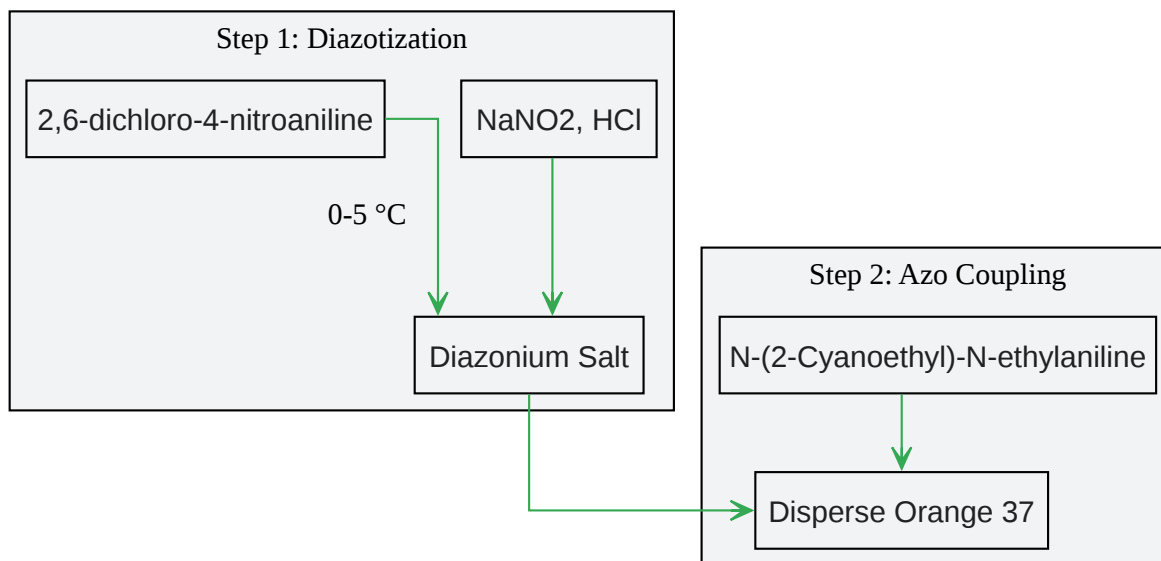
Introduction

N-(2-Cyanoethyl)-N-ethylaniline is an aromatic amine that serves as a crucial coupling component in the synthesis of various azo dyes and pigments.[1] Its chemical structure allows it to react with diazonium salts to form stable, highly colored azo compounds. A prominent example of its application is in the production of Disperse Orange 37, a monoazo dye used for coloring synthetic fibers such as polyester.[2][3] The synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling with **N-(2-Cyanoethyl)-N-ethylaniline**.

Synthesis of Disperse Orange 37

The overall reaction for the synthesis of Disperse Orange 37 involves the diazotization of 2,6-dichloro-4-nitroaniline, which then acts as the diazo component. This is followed by the coupling of the resulting diazonium salt with **N-(2-Cyanoethyl)-N-ethylaniline**.

Chemical Reaction Scheme



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Caption: Synthesis pathway of Disperse Orange 37.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Disperse Orange 37. These values are based on general laboratory procedures and may require optimization for specific applications.

| Parameter | Value | Unit |
|-------------------------------------|---|-----------------|
| Reactants | | |
| 2,6-dichloro-4-nitroaniline | 1 | mole equivalent |
| Sodium Nitrite (NaNO ₂) | 1.05 | mole equivalent |
| Hydrochloric Acid (HCl) | 2.5 | mole equivalent |
| N-(2-Cyanoethyl)-N-ethylaniline | 1 | mole equivalent |
| Reaction Conditions | | |
| Diazotization Temperature | 0 - 5 | °C |
| Coupling Temperature | 0 - 10 | °C |
| Post-Coupling Temperature | 80 - 85 | °C |
| Diazotization Time | 1 | hour |
| Coupling Time | 8 | hours |
| Post-Coupling Time | 1 | hour |
| Yield | | |
| Theoretical Yield | (Calculated based on limiting reactant) | g |
| Expected Actual Yield | 85 - 95 | % |

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of Disperse Orange 37.

Protocol 1: Diazotization of 2,6-dichloro-4-nitroaniline

Materials:

- 2,6-dichloro-4-nitroaniline

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Distilled water
- Ice

Procedure:

- In a 250 mL beaker, add 20.7 g (0.1 mol) of 2,6-dichloro-4-nitroaniline to 50 mL of water.
- Slowly add 25 mL of concentrated HCl while stirring. The mixture will form a slurry.
- Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
- In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of cold water.
- Slowly add the sodium nitrite solution dropwise to the stirred slurry of 2,6-dichloro-4-nitroaniline over 30 minutes, ensuring the temperature does not exceed 5 °C.
- Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Protocol 2: Azo Coupling Reaction

Materials:

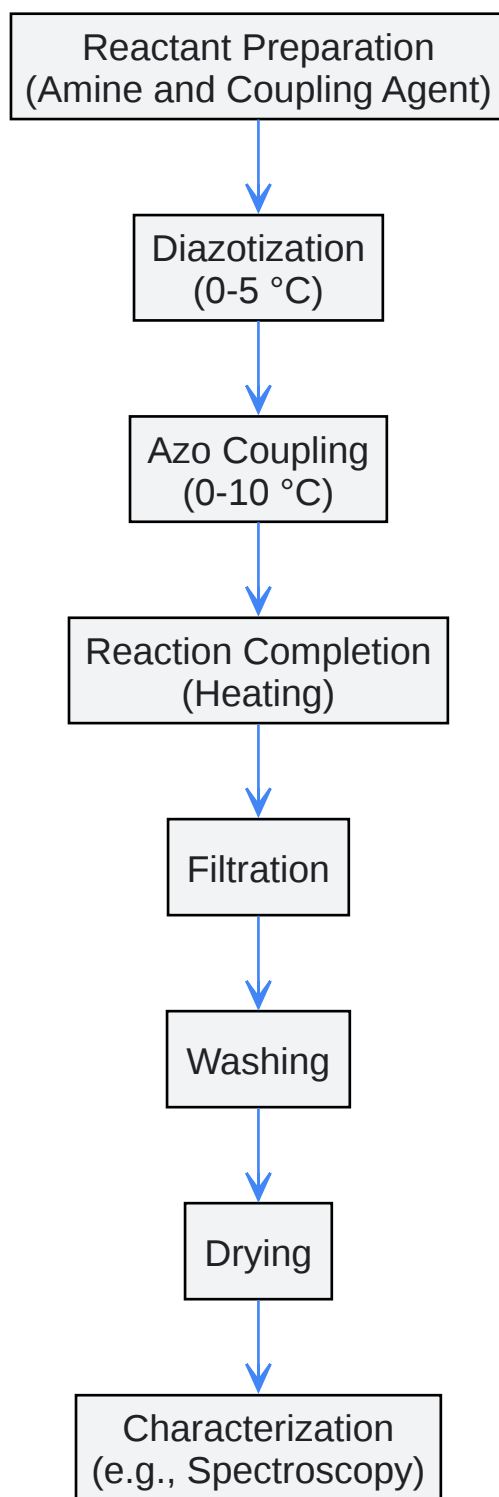
- Diazonium salt solution from Protocol 1
- **N-(2-Cyanoethyl)-N-ethylaniline**
- Sodium Acetate
- Distilled water
- Ice

Procedure:

- In a 500 mL beaker, dissolve 17.4 g (0.1 mol) of **N-(2-Cyanoethyl)-N-ethylaniline** in 100 mL of water and 10 mL of glacial acetic acid.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Protocol 1 to the solution of **N-(2-Cyanoethyl)-N-ethylaniline** with vigorous stirring.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for 8 hours.
- Slowly raise the temperature of the reaction mixture to 80-85 °C and maintain for 1 hour to complete the reaction.
- Cool the mixture to room temperature. The precipitated Disperse Orange 37 can be collected by filtration.
- Wash the solid product with cold water until the filtrate is neutral.
- Dry the pigment in a vacuum oven at 60 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pigments using **N-(2-Cyanoethyl)-N-ethylaniline**.



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Caption: General experimental workflow.

Characterization of the Pigment

The synthesized pigment should be characterized to confirm its identity and purity.

Recommended analytical techniques include:

- Melting Point: To assess the purity of the compound. The melting point of Disperse Orange 37 is reported to be in the range of 144-146 °C.[4]
- Spectroscopy:
 - UV-Visible Spectroscopy: To determine the absorption maximum (λ_{max}) in a suitable solvent (e.g., ethanol or acetone), which is characteristic of the pigment's color.
 - FTIR Spectroscopy: To identify the characteristic functional groups, such as the azo group (-N=N-), the nitrile group (-C≡N), and aromatic C-H bonds.
 - NMR Spectroscopy (^1H and ^{13}C): To elucidate the detailed chemical structure of the pigment.

Safety Precautions

- All experimental work should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- Aromatic amines and their derivatives can be toxic and should be handled with care.
- Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.

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